N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a branched alkyl chain containing hydroxy and methoxy substituents. Oxalamides are known for their diverse bioactivities, including roles as umami taste agonists and enzyme modulators . The compound’s structure combines aromatic and polar functionalities, which may enhance solubility and receptor-binding specificity.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(20,5-6-21-2)8-16-13(18)14(19)17-10-3-4-11-12(7-10)23-9-22-11/h3-4,7,20H,5-6,8-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOJCZGLZXRRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the oxalamide linkage: This step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its anticancer properties, given the activity of related compounds against various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study biochemical pathways involving oxalamide linkages.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety could play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several oxalamides and benzamide derivatives:
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : Contains a dimethoxybenzyl group and pyridyl-ethyl chain, enhancing its interaction with umami taste receptors .
- N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) : Features a benzylthioacetamide backbone, differing in the absence of the oxalamide linker .
- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (EU Patent) : Substitutes the hydroxy-methoxybutyl chain with a pyridyl-ethyl group, reducing hydrophilicity .
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide : A carboxamide analog lacking the oxalamide spacer, which may limit conformational flexibility .
Key Structural Differences :
- The oxalamide linker (N-C(O)-C(O)-N) distinguishes it from thioacetamides (e.g., K-16) and carboxamides, altering electronic properties and enzymatic susceptibility .
Physicochemical Properties
Analysis :
- The target compound’s hydroxy and methoxy groups likely improve aqueous solubility compared to S336 and K-16, which rely on pyridyl or benzylthio moieties for solubility modulation .
- The branched alkyl chain may reduce crystallinity, as evidenced by the absence of reported melting points in similar compounds .
Metabolic Stability
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative metabolism dominates .
- Target Compound : The 2-hydroxy group may facilitate phase II metabolism (e.g., glucuronidation), while the methoxy group could slow oxidative degradation compared to unmasked benzyl analogs .
Bioactivity
- S336 : A potent umami agonist (EC50 ~0.1 µM) acting on the TAS1R1/TAS1R3 receptor, with structural analogs showing similar efficacy .
- K-16 : Exhibits root growth modulation in Arabidopsis thaliana at 0.1 µM, comparable to the auxin analog NAA .
- The hydroxy group may confer auxin-like plant growth effects, as seen in K-16 .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 412.4 g/mol. The structural representation highlights the unique arrangement that may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O6 |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 2034240-11-2 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.
The mechanisms through which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.
- Apoptosis Induction : It activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells .
Study 1: In Vitro Evaluation
A comprehensive study evaluated the anticancer effects of several derivatives of benzo[d][1,3]dioxole, including our compound of interest. The results indicated:
- IC50 Values : The IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting higher potency against specific cancer types .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the anticancer activity of this oxalamide. Key findings included:
- Mitochondrial Pathway Activation : The compound was found to influence mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of caspases involved in apoptosis.
- Cell Line Specificity : Different cancer cell lines exhibited varying sensitivities to treatment, highlighting the importance of tailored therapeutic approaches .
Discussion
The biological activity of this compound underscores its potential as a lead compound in anticancer drug development. Its ability to induce apoptosis and inhibit critical signaling pathways positions it as a promising candidate for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
